
A2A receptor antagonist 1
Descripción general
Descripción
El Antagonista A2AR 1 es un antagonista potente y selectivo del receptor de adenosina A2A. Este compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas, particularmente en los campos de la oncología y la neurología. Al bloquear el receptor de adenosina A2A, el Antagonista A2AR 1 puede modular diversos procesos fisiológicos, convirtiéndolo en un candidato prometedor para el desarrollo de fármacos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del Antagonista A2AR 1 típicamente involucra múltiples pasos, incluyendo la formación de intermediarios clave y las reacciones de acoplamiento final. Una ruta sintética común involucra el uso de andamios de 1,2,4-triazol, que son conocidos por su potente afinidad de unión y actividad antagonista para los receptores de adenosina . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial del Antagonista A2AR 1 puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad. Las medidas de control de calidad, incluyendo la cromatografía líquida de alta resolución (HPLC), son esenciales para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Synthetic Modifications and SAR Studies
Cmpd-1 derivatives were synthesized to explore structure-activity relationships (SAR). Key findings include:
Table 1: Impact of R-Group Modifications on A2A and A1 Receptor Affinity
R-Group Modification | A2AR pKi | A1R pKi | Selectivity (A2AR/A1R) |
---|---|---|---|
Ortho-methoxyphenyl | 7.95 | 6.8 | 15-fold |
Para-methoxyphenyl | 6.80 | 6.5 | 2-fold |
Meta-methoxyphenyl | 6.40 | 6.3 | 1.3-fold |
Cyclopropyl substitution | 6.10 | 5.9 | 1.2-fold |
Methoxy group removal | 6.20 | 6.1 | 1.1-fold |
Data adapted from competitive binding assays in .
-
Ortho-methoxyphenyl : Essential for high A2AR affinity and selectivity, forming hydrophobic interactions with Tyr9 and Tyr271 in a unique exosite .
-
Aminotriazole : Serves as a hydrogen-bond acceptor with Asn253 and Glu169 (ECL2), mimicking adenosine’s ribose interactions .
Suzuki-Miyaura Cross-Coupling
-
Used to introduce aryl/heteroaryl groups to the triazole core. Example:
Boronic acid derivatives react with halogenated triazoles under Pd(OAc) catalysis in acetonitrile/water .
Acid-Catalyzed Cyclization
-
Formation of the aminotriazole ring via cyclization of nitriles or amidines under HCl/isopropanol reflux .
Crystallographic Insights into Binding Interactions
The crystal structure of Cmpd-1 bound to A2AR (PDB: 5VRA) reveals:
-
Orthosteric pocket : Methylphenyl and aminotriazole occupy the adenosine-binding site, forming hydrogen bonds with Asn253 and π-stacking with Phe168 .
-
Exosite : The methoxyphenyl group induces conformational changes in Tyr9 and Tyr271, creating a novel allosteric pocket (Fig. 3B, ).
Pharmacological Profiling
Cmpd-1 exhibits dual antagonism with the following properties:
Table 2: Binding Affinities and Functional Activity
Target Receptor | pKi | Functional Assay (pKb) |
---|---|---|
A2AR | 7.95 ± 0.06 | 7.00 ± 0.32 |
NR2B | 8.25 ± 0.17 | Not reported |
A1R | 6.8 | Not tested |
Data from radioligand displacement and cAMP inhibition assays .
Comparative Analysis with Clinical Candidates
Cmpd-1’s methoxyphenyl exosite distinguishes it from other A2AR antagonists:
-
Istradefylline : Lacks exosite engagement, relying on triazolotriazine interactions .
-
Etrumadenant : Features a pyrimidine core with a cyano group hydrogen-bonding to Thr88 .
Implications for Parkinson’s Disease Therapy
Cmpd-1’s dual A2AR/NR2B antagonism addresses both dopamine depletion and glutamate excitotoxicity in Parkinson’s disease models. Sustained efficacy in rodent studies correlates with its exosite-driven receptor modulation .
Aplicaciones Científicas De Investigación
Parkinson's Disease
A2A receptor antagonists have shown promise in the treatment of Parkinson's disease (PD), primarily through their ability to modulate dopaminergic activity without exacerbating dyskinesia.
- Clinical Findings : Istradefylline, a well-studied A2A antagonist, has been approved in Japan for adjunctive treatment in PD. It has demonstrated efficacy in reducing "off" time when used alongside dopaminergic therapies .
- Neuroprotection : Preclinical studies indicate that A2A antagonists can prevent neuronal loss and may have disease-modifying effects. They improve motor functions and may also address non-motor symptoms like anxiety and depression .
Case Study: Istradefylline
- Study Design : Phase III trials evaluated its efficacy as an adjunct therapy.
- Results : Patients showed significant reductions in "off" periods without increasing dyskinesia .
Immunotherapy Enhancement
A2A receptor antagonists are being investigated for their role in enhancing cancer immunotherapy by counteracting the immunosuppressive environment created by adenosine.
- Clinical Observations : In a study involving renal cell carcinoma (RCC), patients treated with ciforadenant (an A2A antagonist) exhibited tumor regression and improved survival rates. This was particularly noted in patients who were refractory to other treatments .
- Mechanism : By blocking A2A receptors on immune cells, these antagonists can restore the activity of tumor-reactive T cells and natural killer cells, thereby enhancing anti-tumor immunity .
Case Study: Ciforadenant
- Study Design : Evaluated in patients with progressive RCC.
- Results : Partial responses were observed in 11% of patients treated with the combination of ciforadenant and anti-PD-L1 therapy, indicating a synergistic effect .
Summary Table of Applications
Application Area | A2A Receptor Antagonist | Key Findings |
---|---|---|
Neurodegenerative Diseases | Istradefylline | Reduces "off" time; neuroprotective effects observed |
Cancer Immunotherapy | Ciforadenant | Tumor regression; improved survival rates |
Mecanismo De Acción
El Antagonista A2AR 1 ejerce sus efectos uniéndose selectivamente y bloqueando el receptor de adenosina A2A. Este receptor es un receptor acoplado a proteína G que juega un papel crucial en diversos procesos fisiológicos, incluyendo la neurotransmisión, la respuesta inmunitaria y la inflamación. Al inhibir la activación del receptor de adenosina A2A, el Antagonista A2AR 1 puede modular estos procesos, lo que lleva a posibles beneficios terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
Cafeína: Un antagonista no selectivo del receptor de adenosina bien conocido que también se dirige al receptor A2A.
Teofilina: Otro antagonista no selectivo del receptor de adenosina con propiedades similares a la cafeína.
Istradefillina: Un antagonista selectivo del receptor de adenosina A2A utilizado en el tratamiento de la enfermedad de Parkinson.
Singularidad
El Antagonista A2AR 1 es único debido a su alta selectividad y potencia para el receptor de adenosina A2A. A diferencia de los antagonistas no selectivos como la cafeína y la teofilina, el Antagonista A2AR 1 se dirige específicamente al receptor A2A, reduciendo la probabilidad de efectos fuera del objetivo. Esta selectividad lo convierte en una herramienta valiosa para estudiar la señalización del receptor de adenosina y un candidato prometedor para el desarrollo terapéutico .
Actividad Biológica
A2A receptor antagonists, particularly A2A receptor antagonist 1 (also known as 3,7-dimethyl-1-propargylxanthine), have garnered significant attention in pharmacological research due to their diverse biological activities. This article discusses the mechanisms, effects, and clinical implications of this compound, synthesizing findings from various studies.
Adenosine A2A receptors (A2AR) are G protein-coupled receptors that play a crucial role in numerous physiological processes, including neurotransmission and immune responses. The antagonism of A2AR leads to the enhancement of dopaminergic signaling and modulation of immune responses:
- Dopaminergic Effects : A2AR antagonists can reverse the inhibition of dopamine release mediated by A1 receptors, enhancing dopaminergic neurotransmission. This is particularly relevant in conditions like Parkinson's disease (PD), where dopaminergic signaling is compromised .
- Immune Modulation : By blocking A2AR, these antagonists can alleviate immunosuppression caused by adenosine in the tumor microenvironment, potentially enhancing anti-tumor immunity .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
In Vitro Studies
- Binding Affinity : The compound exhibits high affinity for A2A receptors with a Ki value of approximately 6.5 nM, indicating potent antagonistic activity against agonist-induced cAMP response in CHO-K1 cells expressing A2A receptors .
- Functional Assays : In functional assays, this antagonist effectively inhibits the signaling pathways activated by adenosine, demonstrating its potential utility in treating diseases characterized by excessive adenosine signaling.
In Vivo Studies
- Animal Models : In rodent models, administration of this compound significantly reversed catalepsy induced by haloperidol, a dopamine D2 receptor antagonist. The effective doses ranged from 0.1 mg/kg to 10 mg/kg, showing a dose-dependent response .
- Neuroprotective Effects : Studies indicate that these antagonists can improve motor symptoms in Parkinson's disease models by promoting dopamine release and enhancing cognitive functions .
Clinical Implications
Recent clinical studies have highlighted the potential benefits of A2A receptor antagonists in cancer therapy:
- Renal Cell Carcinoma (RCC) : In a study involving patients with refractory RCC, treatment with an A2A receptor antagonist demonstrated tumor regression and improved survival rates. Notably, partial responses were observed in 11% of patients treated with combination therapy involving anti-PD-L1 antibodies .
- Immunotherapy Synergy : The use of A2A receptor antagonists alongside other immunotherapeutic agents has shown promise in enhancing immune responses against tumors by overcoming adenosine-mediated immunosuppression .
Table 1: Summary of Biological Activity and Clinical Findings
Study Type | Findings |
---|---|
In Vitro | High binding affinity (Ki = 6.5 nM); effective inhibition of cAMP response |
In Vivo | Reversal of haloperidol-induced catalepsy; dose-dependent efficacy (0.1 - 10 mg/kg) |
Clinical Trials | Tumor regression in RCC; partial response in 11% of patients; improved survival rates |
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEJMSUHUZNTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.